5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid
Description
Historical Development of Furan Carboxylic Acid Derivatives in Research
Furan carboxylic acids have been investigated since the 18th century, beginning with Carl Wilhelm Scheele’s 1780 isolation of 2-furoic acid via mucic acid pyrolysis. The furan ring’s partial aromaticity – arising from oxygen’s lone-pair electron delocalization – grants stability to carboxylic acid derivatives while enabling electrophilic substitution. Early 20th-century studies focused on simple derivatives like 2,5-furandicarboxylic acid (FDCA), first synthesized in 1876 and later recognized by the U.S. Department of Energy as a critical bio-based platform chemical.
Modern catalysis breakthroughs expanded accessible derivatives:
- Oxidative methods : Cobalt-manganese-bromide systems enabled high-yield FDCA production from 5-hydroxymethylfurfural (HMF).
- Hydrogenolysis : Pd/C catalysts allowed selective conversion of 5-hydroxymethyl-2-furancarboxylic acid to 5-methyl derivatives at ambient temperatures.
- Functionalization : Etherification and esterification strategies, as exemplified by 5-(acetoxymethyl)furfural (AMF) synthesis, provided routes to complex substituents.
Table 1 : Key Historical Milestones in Furan Carboxylic Acid Research
Discovery Context and Initial Research Applications of this compound
First registered in 2005 (CAS 893743-98-1), this compound emerged during systematic studies of HMF ether derivatives for polymerization applications. The cyanophenoxy group enhances:
- Electron-withdrawing capacity : The nitrile group polarizes the aryl ether linkage, stabilizing transition states in nucleophilic acyl substitutions.
- Steric hindrance : Ortho-cyano substitution on the phenoxymethyl group creates a bulky environment, directing regioselectivity in subsequent reactions.
Initial synthetic routes likely involved:
- Etherification : Coupling 5-(chloromethyl)furan-2-carboxylic acid with 2-cyanophenol under basic conditions.
- Oxidative functionalization : Modifying preformed furan carboxylic acids using bromine or iodide-mediated cyanation.
Early applications focused on:
Significance in Heterocyclic Chemistry Research Framework
This molecule exemplifies three key heterocyclic design principles:
Electronic modulation
The furan’s electron-rich ring (resonance energy ~67 kJ/mol) combines with the electron-deficient cyanophenoxy group, creating push-pull polarization. This enhances:
- Charge-transfer complex formation
- Susceptibility to electrophilic attack at C4
Conformational constraint
The phenoxymethyl tether restricts rotation about the furan-aryl axis, favoring planar conformations that facilitate π-stacking in solid-state structures.
Multi-functional reactivity
Distinct reactive sites enable sequential transformations:
- Carboxylic acid → ester/amide formation
- Nitrile → hydrolysis to amide/acid
- Furan ring → Diels-Alder cycloadditions
Contemporary Research Landscape Position
Current studies leverage advanced characterization and computational methods:
Synthetic innovations
- Flow chemistry : Continuous processing of HMF derivatives improves yield in multistep syntheses
- Enzymatic catalysis : Oxidoreductases enable stereoselective modifications of the furan ring
Materials applications
- Metal-organic frameworks (MOFs) : Dual COO⁻/CN coordination sites template porous architectures
- Conductive polymers : Furan-aryl systems show promise in organic semiconductor research
Table 2 : Emerging Research Directions for Furan Carboxylic Acid Derivatives
| Application Area | Current Challenges | This Compound’s Relevance |
|---|---|---|
| Sustainable polymers | Thermal stability of furanic polyesters | Cyanophenoxy group improves Tg |
| Pharmaceutical synthons | Bioavailability of furan-based drugs | Enhances membrane permeability via CN |
| Asymmetric catalysis | Chiral induction in heterogeneous systems | Bulky substituent enables enantioselectivity |
Properties
IUPAC Name |
5-[(2-cyanophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-3-1-2-4-11(9)17-8-10-5-6-12(18-10)13(15)16/h1-6H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIAFULSQAAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2-cyanophenol with furan-2-carboxylic acid under specific conditions. The reaction is catalyzed by a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(2-Aminophenoxymethyl)furan-2-carboxylic acid.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that furan-2-carboxylic acids, including derivatives like 5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that trace amounts of related furan-2-carboxylic acids can inhibit the growth and swarming of difficult-to-culture bacteria such as Escherichia coli at very low concentrations (1.8 µg L) . This suggests potential applications in developing antimicrobial agents or preservatives.
1.2 Anticancer Properties
The structural characteristics of furan derivatives allow for interactions with biological targets involved in cancer progression. Compounds similar to this compound have been investigated for their ability to inhibit specific cancer cell lines, potentially leading to the development of new anticancer drugs .
Materials Science
2.1 Polymer Synthesis
this compound serves as a valuable building block in the synthesis of polymers. Its furan moiety can participate in polymerization reactions, leading to materials with unique thermal and mechanical properties. For example, furan-based polymers have been studied for their use in bio-based plastics and coatings, which are more environmentally friendly compared to traditional petroleum-based products .
Table 1: Comparison of Furan-Based Polymers
| Property | Furan-Based Polymer | Traditional Polymer |
|---|---|---|
| Biodegradability | High | Low |
| Thermal Stability | Moderate | High |
| Mechanical Strength | Variable | High |
| Source | Renewable | Fossil Fuels |
Agricultural Applications
3.1 Plant Growth Regulators
Research has indicated that certain furan derivatives can act as plant growth regulators, influencing various physiological processes in plants. The application of this compound could enhance crop yields by promoting root growth and improving resistance to environmental stressors .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, including:
- Nucleophilic Substitution Reactions: Utilizing cyanophenol as a nucleophile to react with furan-2-carboxylic acid derivatives.
- Esterification Processes: Converting furan-2-carboxylic acid into its ester forms before introducing the cyanophenyl group .
These synthetic routes not only enhance the yield but also provide avenues for creating derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The cyanophenoxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The bioactivity of furan-2-carboxylic acid derivatives is highly dependent on substituents at the 5-position. Key analogs and their properties are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., nitro, cyano) improve stability and binding in enzyme inhibition (e.g., MbtI inhibition in ).
- Hydrophilic substituents (e.g., hydroxymethyl in HMFCA) enhance water solubility and metabolic integration .
- Aromatic extensions (e.g., phenoxymethyl, phenylethynyl) increase lipophilicity, favoring membrane penetration .
Physicochemical and Pharmacokinetic Properties
- logP/logD: The 2-cyanophenoxymethyl group likely confers moderate lipophilicity (estimated logP ~2.5), intermediate between hydrophilic HMFCA (logP ~-0.5) and highly lipophilic phenylethynyl derivatives (logP ~3.0) .
- Solubility: Fluorophenoxymethyl analogs (e.g., 4-fluoro derivative in ) exhibit improved aqueous solubility (logSw -4.0) compared to nitro/cyano-substituted furans.
Biological Activity
5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid, with the CAS number 893743-98-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
- Molecular Formula: C12H11NO4
- Molecular Weight: 233.23 g/mol
- Structure: The compound features a furan ring substituted at the 2-position with a cyanophenoxymethyl group and a carboxylic acid functional group at the 2-position.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, compounds with similar structural motifs often exhibit notable biological properties, including:
- Antimicrobial Activity: Compounds containing furan rings have been studied for their ability to inhibit bacterial growth and biofilm formation. For instance, derivatives of furan-2-carboxylic acids have shown effectiveness against various bacterial strains at low concentrations .
- Enzyme Inhibition: Similar compounds have demonstrated potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression .
The exact mechanisms of action for this compound remain to be fully elucidated. However, based on related compounds, several potential pathways can be hypothesized:
- Inhibition of Bacterial Swarming: Research indicates that furan derivatives can inhibit swarming motility in bacteria such as Escherichia coli, potentially by interfering with signaling pathways that regulate motility .
- Antioxidant Properties: Compounds with furan structures may possess antioxidant properties, which can mitigate oxidative stress in biological systems .
- Interaction with Cellular Targets: The presence of the carboxylic acid group may facilitate interactions with cellular receptors or enzymes, modulating their activity and influencing various biological responses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other furan derivatives:
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial effects of furan derivatives found that certain compounds significantly inhibited the growth of E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents .
- Enzyme Inhibition : Research into furan-based inhibitors has revealed their capacity to modulate enzyme activity linked to inflammatory responses, indicating therapeutic potential in treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for preparing 5-(2-Cyanophenoxymethyl)furan-2-carboxylic acid, and how do reaction conditions affect yield and purity?
The synthesis typically involves nucleophilic substitution between 2-cyanophenol and a furan-2-carboxylic acid derivative (e.g., 5-(chloromethyl)furan-2-carboxylic acid). A base such as K₂CO₃ or NaOH is used to deprotonate the phenolic hydroxyl group, facilitating the formation of the ether linkage. Key steps include:
- Reagent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature control : Reactions often proceed at 60–85°C to balance reactivity and side-product formation .
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Standard methods include:
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in macrophage cell lines .
Q. How does the electron-withdrawing cyano group influence the compound’s reactivity?
The cyano group:
- Deactivates the aromatic ring , directing electrophilic substitution to the meta position relative to the phenoxy group.
- Enhances stability of intermediates during oxidation/reduction reactions (e.g., resistance to hydrolysis under acidic conditions) .
Q. What solvent systems are optimal for solubility studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. A solubility table for analogs is shown below:
| Solvent | Solubility (mg/mL, 25°C) | Reference |
|---|---|---|
| Ethyl acetate | 12.3 ± 0.5 | |
| Methanol | 8.9 ± 0.3 | |
| DMSO | >50 |
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like M. tuberculosis MbtI, a target for antitubercular agents. Steps include:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Compound degradation : Use HPLC to confirm stability under assay conditions .
- Synergistic effects : Test combinatorial libraries to identify potentiating agents .
Q. How can formulation improve bioavailability for in vivo studies?
Q. What structural modifications enhance selectivity for specific enzyme targets?
Systematic SAR studies reveal:
Q. How do thermodynamic properties (e.g., enthalpy of dissolution) impact crystallization protocols?
For analogs, enthalpy (ΔH) and entropy (ΔS) of dissolution in ethyl acetate are:
| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| 5-(4-Nitrophenyl) derivative | 18.2 ± 0.7 | 45.3 ± 1.2 |
| 5-(2-Cyanophenoxy) derivative | 15.9 ± 0.5 | 38.7 ± 1.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
